3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide
Description
BenchChem offers high-quality 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c1-11-14(12(2)26-22-11)3-6-17(25)19-13-7-8-23(9-13)16-5-4-15-20-18-10-24(15)21-16/h4-5,10,13H,3,6-9H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCVHSBGLSNEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Oxazole Ring : Contributes to the compound's stability and potential reactivity.
- Triazolo-Pyridazine Moiety : Implicated in various biological interactions.
- Pyrrolidine Group : Enhances lipophilicity and bioavailability.
The molecular formula is CHNO, with a molecular weight of approximately 342.41 g/mol.
Research indicates that this compound may exhibit its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The presence of the oxazole and triazole rings suggests potential inhibition of specific enzymes involved in metabolic pathways.
- Anticancer Activity : Preliminary studies have shown that similar compounds with oxazole derivatives possess cytotoxic properties against various cancer cell lines. For instance, compounds with related structures have demonstrated significant inhibition of cell proliferation in glioma cell lines through apoptosis induction .
Pharmacological Effects
The pharmacological profile includes:
- Antitumor Activity : Studies indicate that the compound may induce cell cycle arrest and apoptosis in cancer cells. For example, related oxazole derivatives have exhibited IC values in the low micromolar range against glioma cells .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5f | C6 | 5.13 |
| 5f | SH-SY5Y | 5.00 |
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in modulating inflammatory pathways, potentially reducing cytokine release and inflammatory cell infiltration .
Cytotoxicity Assessment
A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The findings revealed that certain derivatives with similar structural motifs had selective toxicity towards cancer cells while sparing normal cells. Flow cytometry analysis confirmed that these compounds induced apoptosis through mitochondrial pathways .
Hemorheological Activity
Another study highlighted the hemorheological effects of compounds containing oxazole groups. These compounds exhibited properties comparable to established angioprotective agents like pentoxifylline, indicating potential applications in treating vascular disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
